6-methylquinoline-8-carbaldehyde
Description
Properties
CAS No. |
1261543-75-2 |
|---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
6-methylquinoline-8-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-5-9-3-2-4-12-11(9)10(6-8)7-13/h2-7H,1H3 |
InChI Key |
OPOLTZAJWPYHOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C=O)N=CC=C2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol and Conditions
-
Substrate : 6-Methylquinolin-8-ylmethanol
-
Oxidizing Agent : Activated MnO₂ (85% purity, 7.5 equivalents)
-
Solvent : Anhydrous dichloromethane
-
Temperature : 20°C (ambient conditions)
-
Duration : 72 hours
-
Workup : Filtration through silica gel, solvent evaporation, and recrystallization
This method achieves an 83% yield while avoiding high-temperature conditions that could degrade the aldehyde group. The reaction’s success hinges on MnO₂’s selective oxidation capacity, which converts primary alcohols to aldehydes without over-oxidation to carboxylic acids.
Mechanistic Insights
MnO₂ operates via a two-electron transfer mechanism:
-
Coordination of the alcohol’s hydroxyl group to MnO₂
-
Hydride abstraction from the α-carbon, forming the aldehyde
-
Regeneration of MnO₂ through proton-coupled electron transfer
The silica gel filtration step removes residual MnO₂ and byproducts, simplifying purification compared to column chromatography.
Comparative Analysis of Alternative Synthetic Routes
While MnO₂-mediated oxidation is optimal, other methods have been explored for related quinoline carbaldehydes, offering insights into potential adaptations.
Nucleophilic Aromatic Substitution (NAS)
A study on 2-(piperidin-1-yl)quinoline-3-carbaldehydes employed NAS with piperidine and CTAB catalyst in PEG-400. Though designed for 3-carbaldehydes, this approach highlights:
-
Catalytic Efficiency : CTAB enhances nucleophilicity, reducing reaction time to 2.5 hours
-
Solvent Sustainability : PEG-400’s recyclability minimizes environmental impact
Adapting this method to 8-carbaldehydes would require:
-
Starting with 8-chloro-6-methylquinoline
-
Optimizing substitution at position 8 using aldehyde-compatible conditions
Critical Parameters in Oxidation Reactions
Solvent Selection
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability for MnO₂ Oxidation |
|---|---|---|---|
| DCM | 8.93 | 40 | High (non-polar, inert) |
| Acetonitrile | 37.5 | 82 | Moderate (polar aprotic) |
| Ethanol | 24.3 | 78 | Low (protic, may participate) |
DCM’s low polarity prevents side reactions, while its volatility aids post-reaction removal.
Catalyst Loading and Equivalents
-
Suboptimal MnO₂ : <5 equivalents → Incomplete conversion (≤60% yield)
-
Excess MnO₂ : >10 equivalents → No significant yield improvement
Spectral Characterization and Quality Control
Successful synthesis requires rigorous analytical validation:
Key Spectral Signatures
Purity Assessment
-
HPLC : >98% purity with C18 column (acetonitrile/water gradient)
Industrial-Scale Considerations
Cost Analysis
| Component | Small Scale (10 g) | Large Scale (1 kg) |
|---|---|---|
| MnO₂ | $12 | $980 |
| DCM | $8 | $650 |
| Labor | $150 | $3,000 |
Automating the filtration and solvent recovery steps reduces costs by 40% at scale.
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoline-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an acidic medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 6-Methylquinoline-8-carboxylic acid.
Reduction: 6-Methylquinoline-8-methanol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
6-Methylquinoline-8-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Quinoline derivatives, including this compound, are studied for their potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is used in the synthesis of drugs targeting various diseases, including malaria and tuberculosis.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-methylquinoline-8-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
2-Methyl-6-quinolinecarbaldehyde (CAS 108166-03-6)
- Structure : Methyl at position 2, carbaldehyde at 6.
- Properties : Melting point (96–99°C), molecular weight 171.19 .
- Comparison: The positional shift of the methyl group (6 vs. 2) and carbaldehyde (8 vs. 6) significantly alters steric and electronic effects. The higher melting point of this isomer compared to quinoline-6-carbaldehyde derivatives (e.g., 30% yield product in ) suggests enhanced crystallinity due to substituent arrangement.
8-Amino-7-quinolinecarbaldehyde
- Structure: Amino group at position 8, carbaldehyde at 7.
Functional Group Variations
6-Methylquinoline-8-carboxylic Acid (CAS 10349-57-2)
- Structure : Carboxylic acid at position 8 instead of carbaldehyde.
- Comparison: The carboxylic acid group enhances polarity and likely raises the melting point (analogous to 2-methyl-6-quinolinecarboxylic acid, mp 250°C) . This functional group difference also shifts reactivity, favoring acid-catalyzed reactions over aldehyde-specific nucleophilic additions.
6-Methoxyquinoline-8-carbaldehyde (CAS 1268520-98-4)
- Structure : Methoxy at position 6, carbaldehyde at 8.
- Comparison : The methoxy group’s electron-donating nature may stabilize the carbaldehyde moiety against oxidation compared to the methyl group’s inductive effect in the target compound.
Quinoline-6-carbaldehyde Derivatives
- Styryl Derivatives: Condensation of quinoline-6-carbaldehyde with substituted benzaldehydes yields styrylquinolines (e.g., (E)-6-(4-fluorostyryl)quinoline, 66.8% yield) under reflux with sodium methoxide .
- Comparison : The position of the carbaldehyde group (6 vs. 8) may influence conjugation in styryl derivatives, affecting UV-Vis absorption and biological activity.
Chlorinated Analogues
- 2-Chloro-8-methylquinoline-3-carbaldehyde: The chloro group at position 2 enhances electrophilicity at the carbaldehyde (position 3), enabling nucleophilic substitutions distinct from 6-methylquinoline-8-carbaldehyde’s reactivity .
Data Tables
Table 1: Physical Properties of Selected Quinoline Carbaldehydes
*Inferred from analogous compounds.
Biological Activity
6-Methylquinoline-8-carbaldehyde is a heterocyclic organic compound with a quinoline backbone characterized by a methyl group at the 6-position and an aldehyde functional group at the 8-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C_10H_9N O
- Molecular Weight : Approximately 159.19 g/mol
The structure of this compound allows for unique interactions with biological targets, enhancing its potential in therapeutic applications.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial DNA synthesis by interacting with bacterial DNA gyrase and type IV topoisomerase, which are crucial for bacterial replication.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 22 | |
| Klebsiella pneumoniae | 25 | |
| Pseudomonas aeruginosa | 23 |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For instance, it has demonstrated cytotoxic effects against several cancer cell lines, including melanoma and lung cancer cells.
- A study reported IC50 values ranging from to for different derivatives of quinoline compounds against cancer cells .
3. Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties, which contribute to its therapeutic potential in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of specific enzymes involved in DNA replication.
- Interaction with various biomolecules leading to modulation of enzyme activity.
These interactions are crucial for understanding its therapeutic targets and potential applications in drug development.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of derivatives of this compound against antibiotic-resistant strains. The results indicated that certain derivatives exhibited higher potency than standard antibiotics, suggesting their potential as novel antimicrobial agents .
Case Study 2: Anticancer Activity
Another study investigated the antiproliferative effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in cancer cells through caspase-dependent pathways, highlighting its potential as an anticancer agent .
Q & A
Q. What statistical approaches are recommended for meta-analysis of heterogeneous biological activity data across studies?
- Methodology : Use random-effects models to account for variability in assay conditions (e.g., cell type, incubation time). Apply funnel plots to detect publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
